N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-4-5-16-29-21-8-6-20(7-9-21)23-22(28)26-13-10-25(11-14-26)12-15-27-19(3)17-18(2)24-27/h6-9,17H,4-5,10-16H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYOZDDGSTLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide, with the molecular formula and a molecular weight of approximately 399.54 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a butoxyphenyl group and a 3,5-dimethyl-1H-pyrazole moiety. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit diverse pharmacological activities, including:
- Antidepressant Effects : Piperazine derivatives are often investigated for their potential antidepressant properties. For instance, studies on related piperazine compounds have shown significant serotonin receptor modulation, which is crucial for mood regulation.
- Analgesic Activity : Some derivatives have demonstrated notable analgesic effects in animal models. A comparative study highlighted that certain piperazine derivatives exhibited analgesic activities significantly higher than morphine in specific assays .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Interaction : The structural similarity with known serotonin receptor modulators suggests that this compound may interact with serotonin receptors, influencing mood and pain perception.
- Inhibition of Enzymatic Activity : Some studies have explored the inhibitory effects of related compounds on key enzymes involved in neurotransmitter metabolism, which could elucidate their potential in treating neurological disorders .
Table 1: Biological Activity Summary
Case Study 1: Analgesic Efficacy
In a controlled study, various piperazine derivatives were tested for analgesic properties using the D'Amour-Smith method. The most active derivatives showed analgesic effects 23-56 times greater than their parent compounds and morphine . This suggests that modifications in the piperazine structure can lead to enhanced efficacy.
Case Study 2: Neurotransmitter Modulation
A study involving molecular docking simulations indicated that similar compounds could effectively bind to serotonin receptors, which play a pivotal role in mood regulation. Such interactions could provide insights into the antidepressant potential of this compound .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
The following compounds share the piperazine-carboxamide backbone but differ in substituents and appended heterocycles:
Table 1: Key Structural and Physical Properties
Key Observations :
- Heterocyclic Influence: The target compound’s pyrazole group (3,5-dimethyl) contrasts with quinazolinones in A31–A35 (), which are planar and may engage in π-π stacking.
- Substituent Effects : The 4-butoxyphenyl group in the target compound is bulkier and more lipophilic than halogenated (A31, A32) or trifluoromethyl-substituted (18e) analogs. This could improve membrane permeability but reduce aqueous solubility .
- Conformational Trends : Piperazine rings in carboxamide derivatives (e.g., ) adopt chair conformations, suggesting structural consistency across analogs .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The 4-butoxyphenyl group in the target compound increases logP compared to chlorophenyl (A32) or pyridinyl (18e) analogs. This may enhance blood-brain barrier penetration but require formulation adjustments for solubility .
- Metabolic Stability : Fluorinated (18e) or tert-butyl (18i) groups in resist oxidative metabolism. The target compound’s pyrazole methyl groups may similarly slow degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
